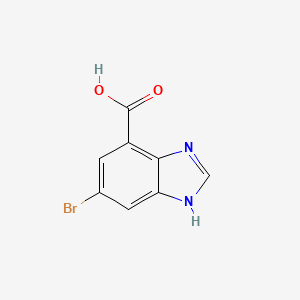

6-bromo-1H-benzoimidazole-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXJWWRKIMKJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363959 | |

| Record name | 6-bromo-1H-benzoimidazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255064-08-5 | |

| Record name | 6-bromo-1H-benzoimidazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-1,3-benzodiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in published literature, this guide outlines a plausible and robust synthetic pathway based on established benzimidazole synthesis methodologies. Furthermore, it presents expected characterization data derived from analogous compounds, offering a predictive framework for researchers.

Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzimidazole core. The structure is characterized by a bromine substituent at the 6-position and a carboxylic acid group at the 4-position. The presence of the carboxylic acid group suggests moderate solubility in polar solvents, while the aromatic benzimidazole ring contributes to its chemical stability.[1]

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂[1][2] |

| Molecular Weight | 241.04 g/mol [2] |

| CAS Number | 255064-08-5[1][2] |

| Appearance | Expected to be a solid |

| Purity | Typically available at ≥95%[2] |

Synthesis Pathway

A viable synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a one-carbon source, a well-established method for forming the benzimidazole ring.

Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

3,4-diamino-5-bromobenzoic acid

-

Formic acid (≥95%)

-

Hydrochloric acid (4 M)

-

Water (deionized)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diamino-5-bromobenzoic acid (1 equivalent) and an excess of formic acid (approximately 10-15 equivalents) is prepared.

-

4 M hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.

-

The crude product is then purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1H-benzoimidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-benzoimidazole-4-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The benzimidazole ring system, being a bioisostere of purine, allows these compounds to interact with a wide range of biological targets. The strategic placement of a bromine atom and a carboxylic acid group on the benzimidazole scaffold provides handles for further chemical modification and influences the molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the potential biological activities associated with this class of compounds.

Chemical Structure and Identifiers

The chemical structure of this compound is presented below:

Chemical Formula: C₈H₅BrN₂O₂[1]

Molecular Weight: 241.04 g/mol [1]

CAS Number: 255064-08-5[1]

IUPAC Name: 6-bromo-1H-benzimidazole-4-carboxylic acid

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers and databases, specific experimental values for several key parameters are not widely published. In such cases, predicted values from computational models are provided.

| Property | Value | Source/Method |

| Melting Point | No experimental data available. Expected to be a solid at room temperature. | - |

| Boiling Point | 576.2 ± 35.0 °C | Predicted[2] |

| Solubility | Moderately soluble in polar solvents.[3] | Qualitative Assessment |

| pKa | -0.23 ± 0.10 | Predicted[2] |

| LogP | No experimental or predicted data available. | - |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A general workflow is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.[4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/min near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.[7][8]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[9][10] The potential mechanisms of action for benzimidazole derivatives are diverse and depend on the specific substitution pattern.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit antibacterial and antifungal properties.[11][12] Potential mechanisms include:

-

Inhibition of DNA Gyrase: Some benzimidazoles can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[13]

-

Disruption of Microtubule Formation: In fungi, benzimidazoles can interfere with the polymerization of tubulin into microtubules, which are crucial for cell division and other essential cellular processes.[14]

Anticancer Activity

The anticancer activity of benzimidazoles has been attributed to several mechanisms:[15][16]

-

Tubulin Polymerization Inhibition: Similar to their antifungal mechanism, some benzimidazoles can bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[16]

-

Kinase Inhibition: Benzimidazole derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and cyclin-dependent kinases. Inhibition of these kinases can block signaling pathways involved in cell proliferation and survival.[15][17]

-

DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[16]

The following diagram illustrates the potential molecular targets and pathways that could be modulated by benzimidazole derivatives.

Caption: Potential molecular targets and mechanisms of action for benzimidazole derivatives.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. While comprehensive experimental data on its physicochemical properties are not yet fully available, this guide provides a solid foundation based on existing information and predictive models. The outlined experimental protocols offer a clear path for the empirical determination of its key characteristics. Furthermore, the known biological activities of the broader benzimidazole class suggest promising avenues for exploring the therapeutic potential of this specific molecule. Further research is warranted to fully elucidate its properties and biological functions.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 255064-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 255064-08-5: 6-bromo-1H-benzimidazole-4-carboxylic acid [cymitquimica.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-bromo-1H-benzoimidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, potential suppliers, a plausible synthetic methodology, and insights into its potential biological activities and associated signaling pathways.

Chemical Identity and Properties

Molecular Formula: C₈H₅BrN₂O₂[1]

Molecular Weight: 241.04 g/mol

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 255064-08-5 | [1][2] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | |

| Appearance | Solid (form) | |

| SMILES String | OC(C1=CC(Br)=CC2=C1N=CN2)=O | |

| InChI | 1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) | |

| InChI Key | UPXJWWRKIMKJCY-UHFFFAOYSA-N |

Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:

| Supplier | Website (Illustrative) |

| Sigma-Aldrich | --INVALID-LINK-- |

| Tyger Scientific Inc. | --INVALID-LINK--[2] |

| Veg-Pharm Co., Ltd. | --INVALID-LINK--[3] |

| BLDpharm | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

Plausible Experimental Protocol for Synthesis

Step 1: Synthesis of 3-amino-4-aminobenzoic acid.

This intermediate can be synthesized from commercially available starting materials through standard aromatic substitution and reduction reactions.

Step 2: Bromination of 3-amino-4-aminobenzoic acid.

Selective bromination at the position para to the carboxylic acid group and ortho to an amino group would yield 3-amino-4-amino-6-bromobenzoic acid.

Step 3: Cyclization to form the benzimidazole ring.

The final step involves the cyclization of the substituted diamine with formic acid or a suitable equivalent to form the benzimidazole ring.

Detailed Proposed Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask, dissolve 3-amino-4-amino-6-bromobenzoic acid (1 equivalent) in an appropriate solvent such as polyphosphoric acid or a high-boiling-point alcohol.

-

Addition of cyclizing agent: Add formic acid (1.2 equivalents) to the reaction mixture.

-

Reaction conditions: Heat the mixture to reflux (typically 100-150 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

-

Purification: The precipitate can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[5][6] The presence of a bromine substituent can further enhance the biological profile of these molecules.

Potential as an Anticancer Agent

Several studies have highlighted the potential of bromo-substituted benzimidazoles as anticancer agents. One plausible mechanism of action is the inhibition of key cellular kinases. For instance, certain tetrabromo-benzimidazole derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[7] Inhibition of PIM-1 kinase can lead to the induction of apoptosis in cancer cells.

The PIM-1 signaling pathway is often upregulated in various cancers and is regulated by the JAK/STAT pathway.[8] Cytokines such as IL-6 can activate the JAK2/STAT3 signaling cascade, leading to the increased expression of PIM-1.[8] PIM-1 can then phosphorylate various downstream targets, promoting cell survival and proliferation. A potential inhibitor like this compound could interfere with this pathway, making it a target for cancer therapy.

Caption: Potential inhibition of the PIM-1 signaling pathway.

Potential as an Antimicrobial Agent

Benzimidazole derivatives have been reported to exhibit antimicrobial activity through various mechanisms, including the inhibition of DNA gyrase.[6] DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. The bromo-substituent on the benzimidazole ring may enhance the binding affinity of the compound to the enzyme's active site. Further investigation is warranted to explore the specific antimicrobial spectrum and mechanism of action of this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for anticancer and antimicrobial activities, possibly through the inhibition of key enzymes like PIM-1 kinase and DNA gyrase. This technical guide provides a foundational resource for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this intriguing molecule. Further experimental validation of the proposed synthesis and biological targets is essential to fully elucidate its properties and applications in drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. tygersci.com [tygersci.com]

- 3. vegpharm.com [vegpharm.com]

- 4. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM1 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

Spectroscopic Characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-bromo-1H-benzoimidazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectral characteristics based on analogous structures and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid OH | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| ~12.5 - 13.5 | broad singlet | 1H | Imidazole N-H | In aprotic polar solvents like DMSO-d₆, this proton is often broad and downfield.[1] |

| ~8.3 - 8.5 | singlet | 1H | H2 (imidazole ring) | Expected to be a singlet due to the absence of adjacent protons. |

| ~8.0 - 8.2 | doublet | 1H | H5 or H7 (benzene ring) | Aromatic proton adjacent to the bromine or carboxylic acid group. |

| ~7.8 - 8.0 | doublet | 1H | H7 or H5 (benzene ring) | Aromatic proton adjacent to the carboxylic acid or bromine group. |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 175 | C=O (carboxylic acid) | The carbonyl carbon is significantly deshielded.[2] |

| ~140 - 150 | C2 (imidazole ring) | Carbon between the two nitrogen atoms. |

| ~135 - 145 | C7a (bridgehead) | Fused benzene ring carbon adjacent to imidazole nitrogen. |

| ~130 - 140 | C3a (bridgehead) | Fused benzene ring carbon adjacent to imidazole nitrogen. |

| ~125 - 135 | C5 (benzene ring) | Aromatic CH carbon. |

| ~120 - 130 | C7 (benzene ring) | Aromatic CH carbon. |

| ~115 - 125 | C6 (C-Br) | Carbon bearing the bromine atom. |

| ~110 - 120 | C4 (C-COOH) | Carbon bearing the carboxylic acid group. |

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad absorption due to hydrogen bonding.[3] |

| ~3100 | N-H (Imidazole) | Stretching vibration. |

| ~3050 | C-H (Aromatic) | Stretching vibration. |

| 1710 - 1680 | C=O (Carboxylic Acid) | Strong carbonyl stretch, frequency lowered by conjugation.[3] |

| 1620 - 1580 | C=C / C=N (Aromatic/Imidazole) | Ring stretching vibrations. |

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching vibration.[3] |

| Below 900 | C-H (Aromatic) | Out-of-plane bending. |

| ~700 | C-Br | Stretching vibration. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 240/242 | [M]⁺ | Molecular ion peak. The presence of a bromine atom results in an M+2 peak of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 223/225 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 195/197 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 116 | [M-Br-COOH]⁺ | Loss of both the bromine atom and the carboxyl group. |

| 77 | [C₆H₅]⁺ | Phenyl fragment, though less likely with the fused ring system. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A spectral width of -2 to 16 ppm for ¹H NMR and 0 to 200 ppm for ¹³C NMR is recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Sample vial

-

Micropipette

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to a sample vial compatible with the mass spectrometer's autosampler.

-

Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the analytical workflow for the characterization of this compound and a plausible synthetic pathway.

Caption: Analytical workflow for the synthesis and characterization.

Caption: Plausible synthetic pathway for the target compound.

References

Crystal Structure of 6-bromo-1H-benzoimidazole-4-carboxylic Acid: A Search for Definitive Data

Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 6-bromo-1H-benzoimidazole-4-carboxylic acid has not been publicly reported. While this compound is available commercially and its basic chemical properties are known, detailed experimental determination of its three-dimensional atomic arrangement in a crystalline solid is not available in the public domain. This technical overview addresses the current state of knowledge and provides context for researchers and drug development professionals interested in this molecule.

Molecular and Chemical Profile

This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol . Its structure consists of a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A bromine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 4-position. The presence of the carboxylic acid group suggests the potential for hydrogen bonding interactions, which would play a significant role in the crystal packing if the structure were determined.

Current Status of Crystallographic Data

Extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an entry for this compound. Furthermore, a thorough review of scientific journals and publications revealed no specific studies detailing the synthesis of single crystals and subsequent X-ray diffraction analysis for this particular compound.

While research on the synthesis and crystal structures of various substituted benzimidazole derivatives is prevalent, and some studies focus on compounds with similar names, none correspond to the exact molecule of interest. For instance, studies on the crystal structures of other bromo-substituted benzimidazole derivatives or benzimidazole carboxylic acids exist, but the specific combination of substituents at the 6- and 4-positions has not been structurally elucidated and published.

Hypothetical Experimental Workflow for Crystal Structure Determination

For researchers considering the determination of the crystal structure of this compound, a general experimental workflow can be proposed. This would be a crucial step in understanding its solid-state properties, intermolecular interactions, and potential polymorphism, all of which are vital for drug development.

Below is a logical diagram outlining the typical steps involved in such a study.

In-depth Technical Guide to the Solubility of 6-bromo-1H-benzoimidazole-4-carboxylic acid in Organic Solvents

Disclaimer: This document is intended for researchers, scientists, and drug development professionals as a technical guide. A thorough review of publicly available scientific literature and databases did not yield specific quantitative solubility data for 6-bromo-1H-benzoimidazole-4-carboxylic acid in organic solvents. Therefore, this guide provides a comprehensive, standardized experimental protocol to enable researchers to determine the solubility of this compound.

Introduction

This compound is a heterocyclic organic compound with a molecular structure that makes it a compound of interest for pharmaceutical research and development. The benzimidazole scaffold is a core component in numerous biologically active molecules. Understanding the physicochemical properties of this compound, especially its solubility in various organic solvents, is a critical first step in many applications, including synthetic chemistry, formulation development, and in-vitro/in-vivo screening. This guide details a robust experimental methodology for determining the solubility of this compound.

Compound Profile

| Property | Details |

| Chemical Name | This compound |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 255064-08-5 |

| General Appearance | Typically a solid powder, though the exact form may vary. |

Theoretical Solubility Considerations

The chemical structure of this compound includes a polar carboxylic acid group and a benzimidazole ring system, which contains both hydrogen bond donor and acceptor sites. These features suggest that the compound is likely to exhibit at least moderate solubility in polar organic solvents. The presence of the bromine atom increases the molecule's overall molecular weight and may affect its solubility profile. However, without empirical data, these are theoretical considerations, and experimental validation is essential.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

-

This compound (high purity solid)

-

High-purity organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Glass vials with solvent-resistant caps

-

A calibrated constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm, with a membrane compatible with the chosen solvent)

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of solid this compound and place it into a series of glass vials. It is crucial to have a visible excess of the solid to ensure that the resulting solution is saturated.

-

Dispense a precise volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap each vial to prevent any loss of solvent due to evaporation.

-

-

Equilibration :

-

Place the prepared vials into a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C and/or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium.[1][4] A preliminary study to confirm the time to reach equilibrium is recommended. This can be done by sampling and analyzing the concentration at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration stabilizes.

-

-

Sample Preparation :

-

Once the equilibration period is complete, remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by either centrifuging the vials at high speed or by filtering the supernatant through a chemically compatible syringe filter.[5] This step must be performed at the same temperature as the equilibration to prevent any changes in solubility.

-

Carefully and accurately transfer a known volume of the clear supernatant into a volumetric flask.

-

-

Quantitative Analysis :

-

Dilute the collected supernatant with the same organic solvent to a concentration that is within the linear dynamic range of a previously established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to accurately determine the concentration of this compound.

-

-

The solubility of the compound is determined from the measured concentration in the saturated solution.

-

To ensure the accuracy and reproducibility of the results, it is recommended to perform each solubility experiment in triplicate.

-

The final solubility data can be reported in various units, including mg/mL, g/L, or mol/L.

Data Presentation Template

The following table can be used to systematically record the experimentally determined solubility data for this compound.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be Determined | Data to be Determined |

| Ethanol | 25 | Data to be Determined | Data to be Determined |

| Methanol | 25 | Data to be Determined | Data to be Determined |

| Acetone | 25 | Data to be Determined | Data to be Determined |

| Acetonitrile | 25 | Data to be Determined | Data to be Determined |

| Ethyl Acetate | 25 | Data to be Determined | Data to be Determined |

| Insert Other Solvents | 25 | Data to be Determined | Data to be Determined |

| Dimethyl Sulfoxide (DMSO) | 37 | Data to be Determined | Data to be Determined |

| Ethanol | 37 | Data to be Determined | Data to be Determined |

| Methanol | 37 | Data to be Determined | Data to be Determined |

| Acetone | 37 | Data to be Determined | Data to be Determined |

| Acetonitrile | 37 | Data to be Determined | Data to be Determined |

| Ethyl Acetate | 37 | Data to be Determined | Data to be Determined |

| Insert Other Solvents | 37 | Data to be Determined | Data to be Determined |

Visual Representations

Caption: A schematic of the shake-flask method for determining solubility.

Caption: A diagram illustrating the primary factors that affect solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-bromo-1H-benzoimidazole-4-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview and proposed experimental framework for assessing the thermal stability and decomposition of 6-bromo-1H-benzoimidazole-4-carboxylic acid. To date, specific experimental data on the thermal analysis of this compound is not available in the cited public literature. The proposed decomposition pathway is hypothetical and based on established chemical principles for related structures.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the context of drug development where thermal processing and shelf-life are key considerations. This guide outlines the theoretical basis for the thermal decomposition of this molecule and provides standardized protocols for its empirical investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 255064-08-5 |

| Appearance | Solid (form may vary) |

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound can be postulated based on the known thermal behavior of aromatic carboxylic acids and benzimidazole derivatives. The primary decomposition steps are anticipated to be decarboxylation followed by the potential for debromination and eventual fragmentation of the benzimidazole ring at higher temperatures.

The initial and most likely thermal decomposition event for an aromatic carboxylic acid is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding benzimidazole derivative.[1][2][3] At elevated temperatures, cleavage of the carbon-bromine bond may occur, followed by the breakdown of the heterocyclic ring structure.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, residual mass, and elucidating the stages of decomposition.

Experimental Workflow:

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, glass transitions, and the enthalpy of decomposition.

Experimental Workflow:

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Procedure:

-

Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and exothermic or endothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of fusion and decomposition.

Expected Results and Interpretation

The TGA analysis is expected to show a significant mass loss corresponding to the decarboxylation step, followed by further mass loss at higher temperatures as the benzimidazole ring and C-Br bond break. The DSC thermogram should display an endothermic peak for the melting of the compound, followed by one or more exothermic or endothermic peaks indicating decomposition. The combination of TGA and DSC data will provide a comprehensive thermal profile of this compound.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is not yet present in the reviewed literature, a theoretical framework based on the known chemistry of related compounds can guide its investigation. The proposed decomposition pathway, beginning with decarboxylation, provides a rational basis for interpreting experimental results. The standardized TGA and DSC protocols outlined in this guide offer a robust methodology for the empirical determination of the thermal properties of this compound, which is crucial for its potential applications in pharmaceutical and materials science research.

References

An In-depth Technical Guide to 6-bromo-1H-benzoimidazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1H-benzoimidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid benzimidazole core, substituted with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel drug candidates. This technical guide delves into the discovery and history of this compound, its physicochemical properties, a detailed plausible synthesis protocol, and its emerging applications, particularly in the field of targeted protein degradation.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse pharmacological activities. The fused benzene and imidazole ring system provides a unique structural motif that can interact with a variety of biological targets. The versatility of the benzimidazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics.

This compound (Figure 1) is a functionalized benzimidazole that has emerged as a valuable building block in modern drug discovery programs. The presence of a carboxylic acid handle allows for straightforward derivatization, while the bromine atom can be utilized for further cross-coupling reactions or can contribute to binding interactions with target proteins.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Discovery and History

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and data from commercial suppliers, a summary of its key properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [2][4] |

| Molecular Weight | 241.04 g/mol | [2][4] |

| CAS Number | 255064-08-5 | [1][2][3][4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [4] |

| Storage | Room temperature | [4] |

Table 1: Physicochemical Properties of this compound

Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not detailed in primary literature, a plausible and robust synthetic route can be devised based on well-established methods for benzimidazole synthesis. The most common and effective method is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthetic Pathway

A logical synthetic approach involves the condensation of 3-amino-4-aminobenzoic acid with a brominating agent followed by cyclization, or more likely, the cyclization of a pre-brominated diamine precursor. A plausible two-step synthesis is outlined below, starting from commercially available 3,4-diaminobenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology based on standard organic chemistry principles for the synthesis of benzimidazole derivatives.

Step 1: Bromination of 3,4-Diaminobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) or bromine (1 equivalent) in glacial acetic acid to the stirred solution at room temperature. The addition should be done in a fume hood with appropriate personal protective equipment.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water. The brominated product, 5-bromo-3,4-diaminobenzoic acid, should precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form this compound

-

Reaction Setup: In a round-bottom flask, suspend the purified 5-bromo-3,4-diaminobenzoic acid (1 equivalent) in formic acid (excess).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration. Wash the precipitate with copious amounts of cold water to remove any residual formic acid. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery

The classification of this compound as a "Protein Degrader Building Block" strongly suggests its primary application in the synthesis of bifunctional molecules for targeted protein degradation, such as PROTACs.

Role in PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

This compound is an ideal scaffold for the linker and/or the E3 ligase ligand portion of a PROTAC. The carboxylic acid group provides a convenient attachment point for the linker, while the benzimidazole core can be further functionalized.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Other Potential Applications

Beyond its role in protein degradation, the benzimidazole scaffold of this compound is found in molecules with a wide range of biological activities, including:

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives are known to exhibit potent activity against various microbial and fungal strains.

-

Anticancer Agents: The rigid, planar structure of the benzimidazole ring can intercalate with DNA or inhibit key enzymes involved in cell proliferation.

-

Antiviral Agents: Certain benzimidazole derivatives have shown efficacy against a range of viruses.

The functional groups on this compound make it an attractive starting material for the synthesis of libraries of compounds to be screened for these and other biological activities.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. While its specific discovery and developmental history are not well-documented in publicly available literature, its classification as a key component for protein degraders highlights its importance in the cutting-edge field of targeted protein degradation. The predictive synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to further explore its potential in the design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed building blocks like this compound will undoubtedly grow, paving the way for the development of new and effective treatments for a wide range of diseases.

References

Methodological & Application

Protocol for the Synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined synthetic pathway is based on established and reliable organic chemistry transformations.

Overall Synthetic Scheme

The synthesis of the target compound, this compound, is proposed as a three-step process commencing from 3-amino-4-nitrobenzoic acid. The key transformations involve electrophilic bromination, chemoselective reduction of a nitro group, and a final cyclization to form the benzimidazole core.

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Expected yields are based on typical outcomes for similar reactions.

| Step | Reactant | MW ( g/mol ) | Moles (mmol) | Reagent/Catalyst | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 3-Amino-4-nitrobenzoic acid | 182.12 | 10.0 | Bromine (Br₂) | 3-Amino-5-bromo-4-nitrobenzoic acid | 261.02 | 2.61 | 85-90 |

| 2 | 3-Amino-5-bromo-4-nitrobenzoic acid | 261.02 | 8.5 | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3,4-Diamino-5-bromobenzoic acid | 231.05 | 1.96 | 80-85 |

| 3 | 3,4-Diamino-5-bromobenzoic acid | 231.05 | 6.8 | Formic acid (HCOOH) | This compound | 241.04 | 1.64 | 75-80 |

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-4-nitrobenzoic acid (Bromination)

This procedure describes the electrophilic bromination of 3-amino-4-nitrobenzoic acid. The amino group directs the incoming bromine to the ortho position.

Materials and Equipment:

-

3-amino-4-nitrobenzoic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-nitrobenzoic acid (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The yellow precipitate of 3-amino-5-bromo-4-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of 3,4-Diamino-5-bromobenzoic acid (Nitro Reduction)

This step involves the selective reduction of the nitro group to an amine using tin(II) chloride, a method known to be effective in the presence of halogens and carboxylic acids.[1][2]

Materials and Equipment:

-

3-amino-5-bromo-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of 3-amino-5-bromo-4-nitrobenzoic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

The resulting precipitate is filtered and washed with water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Cyclization)

The final step is the formation of the benzimidazole ring via the Phillips-Ladenburg reaction, by condensing the diamine with formic acid.[3][4]

Materials and Equipment:

-

3,4-diamino-5-bromobenzoic acid

-

Formic acid (HCOOH, ~90%)

-

Dilute hydrochloric acid (e.g., 4M HCl)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Place 3,4-diamino-5-bromobenzoic acid (1.0 eq) and dilute hydrochloric acid in a round-bottom flask.

-

Add formic acid (an excess, e.g., 5-10 eq) to the mixture.

-

Heat the mixture at 100-110°C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization if necessary.

Safety Information

-

General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Bromine: Highly corrosive and toxic. Handle with extreme care.

-

Acids and Bases: Concentrated acids (hydrochloric, acetic) and bases (sodium hydroxide) are corrosive. Handle with appropriate care to avoid skin and eye contact.

-

Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their laboratory settings and analytical findings.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Utilizing 6-bromo-1H-benzoimidazole-4-carboxylic acid in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This is due to its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of kinases.

6-bromo-1H-benzoimidazole-4-carboxylic acid is a valuable starting fragment and scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom and the carboxylic acid group serve as versatile synthetic handles for chemical modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). These modifications can enhance potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the screening of this compound and its derivatives against a panel of protein kinases to identify novel inhibitors.

Synthesis of Benzimidazole Scaffolds

A common route to synthesize benzimidazole-4-carboxylic acids involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by oxidation. The specific synthesis of this compound can be achieved through multi-step organic synthesis starting from commercially available materials. The bromine and carboxylic acid functionalities are key for further derivatization, for instance, through Suzuki-Miyaura coupling reactions at the bromine position to introduce aryl or heteroaryl groups.

Kinase Inhibitor Screening Workflow

The process of identifying a novel kinase inhibitor from a chemical scaffold like this compound involves a systematic screening cascade. This workflow is designed to move from a broad initial screen to more detailed characterization of promising compounds.

Experimental Protocols

A variety of robust and high-throughput kinase assay formats are available for screening and profiling inhibitors.[1] These can be broadly categorized into biochemical assays, which directly measure the inhibition of the purified enzyme, and cell-based assays, which assess the compound's effect in a more physiologically relevant context.[2]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[1] A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

-

Kinase of interest (e.g., EGFR, FLT3)

-

Kinase-specific substrate peptide

-

ATP (at or near the Km for the specific kinase)

-

This compound or its derivatives, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: In a 384-well plate, add 1 µL of serially diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction:

-

Prepare a kinase reaction solution containing the target kinase, the appropriate substrate, and ATP in the reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of the kinase solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a coupled luciferase reaction.[3] Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This type of assay measures the phosphorylation of a kinase's substrate within a cellular context, providing insight into the compound's ability to inhibit kinase activity in intact cells.[2]

Materials:

-

Human cancer cell line known to have active signaling through the kinase of interest (e.g., A431 for EGFR).

-

Cell culture medium and supplements.

-

Test compound (derivatives of this compound).

-

Lysis buffer.

-

Antibodies: Primary antibody against the phosphorylated substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Detection reagents (e.g., ECL for Western blotting or fluorescent plate reader for in-cell westerns).

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to extract the total protein content.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Detection of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody to visualize the inhibition of substrate phosphorylation.

-

In-Cell Western/ELISA: In a plate-based format, fix and permeabilize the cells, then use the phospho-specific antibody and a labeled secondary antibody to quantify the level of the phosphorylated substrate.

-

-

Data Analysis: Quantify the signal for the phosphorylated substrate at each compound concentration. Normalize the data to total protein or a housekeeping gene. Calculate the IC50 value, which represents the concentration of the compound required to inhibit the phosphorylation of the substrate by 50% in the cells.

Data Presentation

The inhibitory activity of the screened compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The data should be presented in a clear, tabular format to allow for easy comparison of the potency and selectivity of the different derivatives.

Table 1: Hypothetical Kinase Inhibition Data for Derivatives of this compound

| Compound ID | R-Group Modification | Kinase Target | IC50 (nM) - Biochemical | IC50 (nM) - Cellular |

| Parent Scaffold | H | EGFR | >10,000 | >10,000 |

| Derivative 1 | 4-fluorophenyl | EGFR | 520 | 2,100 |

| Derivative 2 | 3-pyridyl | EGFR | 85 | 450 |

| Derivative 3 | 4-morpholinophenyl | EGFR | 12 | 98 |

| Derivative 2 | 3-pyridyl | FLT3 | 3,400 | >10,000 |

| Derivative 3 | 4-morpholinophenyl | FLT3 | 1,500 | 8,200 |

Data are hypothetical and for illustrative purposes only.

Relevant Signaling Pathway

Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two of the most critical pathways in this regard. Benzimidazole-based inhibitors have been developed to target kinases at various points in these cascades.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows described in these application notes provide a framework for the systematic screening and characterization of compound libraries derived from this scaffold. Through a combination of robust biochemical and cell-based assays, researchers can identify and optimize potent and selective kinase inhibitors with therapeutic potential.

References

Application Notes and Protocols: 6-bromo-1H-benzoimidazole-4-carboxylic acid as a Ligand for Metal-Organic Frameworks

Disclaimer: Extensive literature searches did not yield specific examples of metal-organic frameworks (MOFs) synthesized using 6-bromo-1H-benzoimidazole-4-carboxylic acid as a ligand. The following application notes and protocols are based on general principles of MOF synthesis and characterization, with a specific, detailed protocol adapted from the synthesis of MOFs using a structurally similar benzimidazole-based ligand, 5-(benzimidazole-1-yl)isophthalic acid. These notes are intended to provide a foundational methodology for researchers and drug development professionals interested in exploring the potential of this compound in MOF synthesis.

Introduction to Benzimidazole-Based Ligands in MOF Synthesis

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial as it dictates the resulting MOF's topology, porosity, and functional properties.[1] Benzimidazole derivatives, such as the target ligand this compound, are of particular interest due to their rigid structure and the presence of both carboxylate and imidazole functionalities, which can coordinate with a variety of metal centers. These features make them promising candidates for creating robust MOFs with potential applications in gas storage, catalysis, sensing, and drug delivery.[2][3][4] The bromine substitution on the benzimidazole core can also introduce additional functionality, potentially influencing the MOF's properties or allowing for post-synthetic modification.

General Experimental Workflow for MOF Synthesis and Characterization

The synthesis and characterization of a novel MOF is a systematic process. The general workflow involves the synthesis of the MOF, followed by its isolation and purification, and finally, a thorough characterization of its structural and physical properties.

Caption: General workflow for the synthesis, isolation, characterization, and application testing of a novel metal-organic framework.

Protocols for MOF Synthesis and Characterization

The following protocols are adapted from the synthesis of MOFs using 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) and can serve as a starting point for the synthesis of MOFs with this compound.[5]

3.1. Materials and Reagents

-

Ligand: this compound

-

Metal Salts: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Ethanol, Methanol

-

Deionized water

3.2. Protocol: Solvothermal Synthesis of a Cd-based MOF (Adapted from[5])

-

In a 20 mL glass vial, combine 0.1 mmol of this compound and 0.1 mmol of Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O).

-

Add 8 mL of a DMA-H₂O solvent mixture (v/v = 6:2).

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 130 °C for 72 hours.

-

After 72 hours, cool the autoclave to room temperature at a rate of 5 °C per hour.

-

Collect the resulting crystals by filtration or centrifugation.

-

Wash the crystals thoroughly with fresh DMF and then with methanol.

-

Dry the crystals under vacuum at a mild temperature (e.g., 80 °C) for 12 hours.

3.3. Protocol: Characterization Techniques

-

Powder X-Ray Diffraction (PXRD):

-

Grind a small sample of the dried MOF into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 5-50° with a step size of 0.02°.

-

Compare the resulting pattern with simulated patterns from single-crystal X-ray diffraction if available, or use it to assess phase purity and crystallinity.

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the dried MOF sample in an alumina crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to determine the thermal stability of the MOF and identify the loss of guest and coordinated solvent molecules.

-

-

Gas Sorption Analysis (BET Surface Area):

-

Activate a sample of the MOF by heating it under vacuum to remove any guest molecules from the pores. The activation temperature should be determined from the TGA data.

-

Perform N₂ adsorption-desorption measurements at 77 K.

-

Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05-0.3.

-

Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).

-

Quantitative Data Summary (Hypothetical Data for a Novel MOF)

Since no specific data exists for MOFs synthesized with this compound, the following table presents hypothetical characterization data for a series of MOFs synthesized with this ligand and different metal ions. This table is for illustrative purposes to guide researchers on how to present their data.

| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| M-Br-BIA-1 | Zn(II) | 850 | 0.45 | 350 |

| M-Br-BIA-2 | Cd(II) | 720 | 0.38 | 380 |

| M-Br-BIA-3 | Co(II) | 650 | 0.32 | 320 |

| M-Br-BIA-4 | Ni(II) | 680 | 0.35 | 330 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Application in Drug Delivery

MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry.[3][4] The pores of MOFs can be loaded with therapeutic agents, which can then be released in a controlled manner.

5.1. Drug Loading Strategies

There are two primary methods for loading drugs into MOFs:

-

Post-synthetic Encapsulation: The synthesized MOF is soaked in a concentrated solution of the drug. The drug molecules diffuse into the pores of the MOF.

-

One-Pot Synthesis: The drug is added to the reaction mixture during the synthesis of the MOF, leading to its encapsulation within the growing crystals.[6]

5.2. Logical Flow for Drug Delivery Application

The following diagram illustrates the logical steps involved in utilizing a MOF for a drug delivery application.

Caption: Logical pathway for the application of a metal-organic framework in a drug delivery system.

5.3. Protocol: Drug Loading (Ibuprofen as a Model Drug)

-

Activate 100 mg of the synthesized MOF under vacuum.

-

Prepare a solution of 200 mg of Ibuprofen in 10 mL of a suitable solvent (e.g., ethanol).

-

Immerse the activated MOF in the Ibuprofen solution.

-

Stir the suspension at room temperature for 24-48 hours.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading capacity by dissolving a known amount of the drug-loaded MOF in an acidic solution (to decompose the framework) and quantifying the amount of released drug using UV-Vis spectroscopy or HPLC.

Conclusion

While no specific literature exists for MOFs synthesized from this compound, the protocols and methodologies outlined in these application notes provide a comprehensive guide for researchers to explore its potential. The structural similarity to other benzimidazole-based ligands that have successfully formed MOFs suggests that this ligand is a promising candidate for the synthesis of new, functional materials for a range of applications, including drug delivery. Careful and systematic characterization will be key to understanding the properties of any novel MOFs created.

References

- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-bromo-1H-benzoimidazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals